3-Hydroxyguanfacine is a significant metabolite of guanfacine, a medication primarily used for the treatment of hypertension and attention-deficit/hyperactivity disorder. Guanfacine acts as a selective alpha-2A adrenergic receptor agonist, and its metabolism involves several pathways, with 3-hydroxyguanfacine being one of the key metabolites formed through monooxidation followed by glucuronidation. This compound plays a crucial role in the pharmacokinetics of guanfacine, influencing its efficacy and excretion from the body .
The synthesis of 3-hydroxyguanfacine typically involves the monooxidation of guanfacine, which can be catalyzed by various enzymes in biological systems. This step is crucial as it converts guanfacine into its hydroxy derivative, which can then undergo further metabolic transformations.
The synthesis can be achieved using various methods, including:
The enzymatic route is more prevalent in biological systems, where guanfacine is metabolized in the liver through phase I reactions before being conjugated with glucuronic acid in phase II reactions .
The molecular formula for 3-hydroxyguanfacine is C₁₅H₁₇Cl₂N₃O. The compound features a dichlorophenyl moiety along with a hydroxyl group that characterizes its structure.
3-Hydroxyguanfacine primarily participates in:
Common reagents and conditions include:
The mechanism of action for 3-hydroxyguanfacine relates closely to its role as a metabolite of guanfacine. Guanfacine exerts its therapeutic effects by stimulating alpha-2A adrenergic receptors, which leads to decreased cyclic adenosine monophosphate levels and modulation of neurotransmitter release. This action enhances cognitive functions such as working memory and attention by affecting neuronal signaling in the prefrontal cortex .
Relevant data include:
3-Hydroxyguanfacine has several scientific uses, primarily related to pharmacokinetic studies and drug metabolism research. Its role as a metabolite provides insights into:
3-Hydroxyguanfacine (CAS 78197-84-9) is systematically named as N-(Aminoiminomethyl)-2,6-dichloro-3-hydroxy-benzeneacetamide. Its molecular formula is C₉H₉Cl₂N₃O₂, with a molecular weight of 262.09 g/mol [4] [6] [8]. The compound is a monohydroxylated metabolite of the α₂-adrenoceptor agonist guanfacine, distinguished by a hydroxyl group (-OH) at the meta position (C3) of the dichlorinated benzene ring. IUPAC nomenclature designates it as N-carbamimidoyl-2-(2,6-dichloro-3-hydroxyphenyl)acetamide [6] [8].
While crystallographic data (e.g., X-ray diffraction) for 3-hydroxyguanfacine remains limited in the literature, its structure has been validated through advanced spectroscopic techniques:
Table 1: Spectroscopic Signatures of 3-Hydroxyguanfacine
Technique | Key Characteristics |
---|---|
LC-MS/MS | [M+H]⁺ at m/z 263.0; fragments at m/z 246 and 216 |
Derivatization-GLC | Hexafluoroacetylacetone/methyl iodide derivative for ECD detection |
NMR (Predicted) | Aromatic H (δ 6.5–7.5 ppm); CH₂ (δ 3.6–3.8 ppm); OH (δ 5–10 ppm) |
3-Hydroxyguanfacine displays distinct physicochemical behaviors:
3-Hydroxyguanfacine is structurally defined by hydroxylation at the C3 position of guanfacine’s dichlorobenzene ring. Key differences include:
Table 2: Structural and Metabolic Comparison with Guanfacine
Property | Guanfacine | 3-Hydroxyguanfacine | Biological Consequence |
---|---|---|---|
Molecular Formula | C₉H₉Cl₂N₃O | C₉H₉Cl₂N₃O₂ | Increased metabolic clearance |
Molecular Weight | 246.05 g/mol | 262.09 g/mol | Altered tissue distribution |
Key Modification | None | −OH at C3 of benzene ring | Enhanced Phase II conjugation |
Primary Metabolism | 50% excreted unchanged | Conjugated to sulfate/glucuronide | Renal elimination as conjugates |
In humans, 3-hydroxyguanfacine is the principal oxidative metabolite of guanfacine, formed via CYP3A4/5-mediated hydroxylation. It is further metabolized to:
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4